3-(4-fluorophenyl)-N-propylpropanamide
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Overview
Description
3-(4-fluorophenyl)-N-propylpropanamide is an organic compound that belongs to the class of amides It features a fluorophenyl group attached to a propylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-propylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and propylamine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with propylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Amidation: The amine is then reacted with propionyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluorophenyl)-N-propylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-propylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-propylpropanamide: Similar structure but with a chlorine atom instead of fluorine.
3-(4-bromophenyl)-N-propylpropanamide: Similar structure but with a bromine atom instead of fluorine.
3-(4-methylphenyl)-N-propylpropanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-fluorophenyl)-N-propylpropanamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-propylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-2-9-14-12(15)8-5-10-3-6-11(13)7-4-10/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBCLYBAKBBZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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